N,O-Diacetyllamivudine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Diacetyllamivudine is a derivative of lamivudine, a nucleoside analog reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections. This compound is characterized by the presence of acetyl groups attached to both the nitrogen and oxygen atoms of the lamivudine molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Diacetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,O-Diacetyllamivudine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield lamivudine.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products:
Hydrolysis: Lamivudine.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced derivatives of this compound can be formed
Scientific Research Applications
N,O-Diacetyllamivudine has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and the effects of acetylation on nucleoside analogs.
Biology: Investigated for its potential antiviral properties and its interactions with biological macromolecules.
Medicine: Explored as a prodrug of lamivudine, potentially offering improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
The mechanism of action of N,O-Diacetyllamivudine is similar to that of lamivudine. Once inside the body, the acetyl groups are likely hydrolyzed to release lamivudine, which is then phosphorylated to its active triphosphate form. This active form inhibits viral reverse transcriptase by incorporating into the viral DNA and causing chain termination, thereby preventing viral replication .
Comparison with Similar Compounds
Lamivudine: The parent compound, used widely in antiviral therapy.
Zidovudine: Another nucleoside analog reverse transcriptase inhibitor with a similar mechanism of action.
Emtricitabine: A structurally similar compound with comparable antiviral properties.
Uniqueness: N,O-Diacetyllamivudine is unique due to the presence of acetyl groups, which can potentially enhance its stability and alter its pharmacokinetic profile compared to lamivudine. This modification may offer advantages in terms of drug delivery and efficacy .
Properties
Molecular Formula |
C12H15N3O5S |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H15N3O5S/c1-7(16)13-9-3-4-15(12(18)14-9)10-6-21-11(20-10)5-19-8(2)17/h3-4,10-11H,5-6H2,1-2H3,(H,13,14,16,18)/t10-,11+/m0/s1 |
InChI Key |
WTTHNEBZNGXQNW-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.